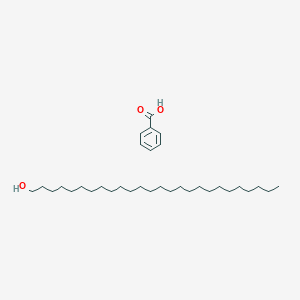

Benzoic acid;hexacosan-1-ol

Description

Benzoic Acid (C₆H₅COOH, CAS 65-85-0) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its solubility in aqueous media is temperature- and solvent-dependent, with ethanol-water mixtures enhancing solubility .

Hexacosan-1-ol (C₂₆H₅₃OH, CAS 36653-82-4) is a long-chain fatty alcohol with applications in surfactants, lubricants, and industrial formulations. Its hydrophobicity increases with chain length, influencing its solubility and functional behavior compared to shorter alcohols .

Properties

CAS No. |

109334-04-5 |

|---|---|

Molecular Formula |

C33H60O3 |

Molecular Weight |

504.8 g/mol |

IUPAC Name |

benzoic acid;hexacosan-1-ol |

InChI |

InChI=1S/C26H54O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;8-7(9)6-4-2-1-3-5-6/h27H,2-26H2,1H3;1-5H,(H,8,9) |

InChI Key |

NOAXSFBWNSGOKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Benzoic Acid: Benzoic acid can be synthesized by the oxidation of benzyl alcohol using potassium permanganate in an acidic medium.

Hexacosan-1-ol: Hexacosan-1-ol can be obtained from natural sources such as the epicuticular wax and plant cuticle of many plant species.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzoic acid can be oxidized to benzoyl peroxide.

Reduction: Benzoic acid can be reduced to benzyl alcohol.

Substitution: Benzoic acid can undergo electrophilic substitution reactions such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium for benzoic acid.

Reduction: Hydrogen gas with a nickel catalyst for benzoic acid.

Substitution: Sulfuric acid (H2SO4) for nitration of benzoic acid.

Major Products:

Oxidation: Benzoyl peroxide from benzoic acid.

Reduction: Benzyl alcohol from benzoic acid.

Substitution: Nitrobenzoic acid from nitration of benzoic acid.

Scientific Research Applications

Benzoic acid;hexacosan-1-ol has various applications in scientific research:

Mechanism of Action

Benzoic Acid: Benzoic acid exerts its antimicrobial effects by inhibiting the growth of yeast, mold, and some bacteria . It is conjugated to glycine in the liver and excreted as hippuric acid .

Hexacosan-1-ol: Hexacosan-1-ol’s mechanism of action involves its incorporation into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Physicochemical Properties

| Property | Benzoic Acid | Acetic Acid | Phenol | Phenylacetic Acid |

|---|---|---|---|---|

| Molecular Formula | C₇H₆O₂ | C₂H₄O₂ | C₆H₅OH | C₈H₈O₂ |

| Solubility in Water | 3.4 g/L (25°C) | Miscible | 83 g/L (20°C) | 10.5 g/L (25°C) |

| pKa | 4.20 | 4.76 | 9.95 | 4.31 |

| Extraction Rate (ELM) | 98% in <5 min | Slow extraction | 98% in <5 min | N/A |

| Key Applications | Preservatives | Vinegar, solvents | Disinfectants | Fragrances, APIs |

Key Findings :

- Extraction Efficiency: Benzoic acid and phenol exhibit rapid extraction (>98% in <5 minutes) in emulsion liquid membranes (ELMs) due to their high distribution coefficients (log m > 1.5), while acetic acid requires longer contact times .

- Solubility: Benzoic acid’s solubility in ethanol-water mixtures (up to 20.72 mg/kg in dairy products) is critical for its use in food preservation .

- Thermodynamics : Enthalpy of combustion for benzoic acid (-3228 kJ/mol) is higher than acetic acid (-876 kJ/mol), reflecting its aromatic stability .

Functional Comparisons

- Antimicrobial Activity : Benzoic acid outperforms acetic acid in low-pH environments due to its lower pKa, enabling effective protonated form retention in acidic conditions .

Comparison of Hexacosan-1-ol with Similar Alcohols

Physicochemical Properties

| Property | Hexacosan-1-ol | Hexanol (C₆H₁₃OH) | Stearyl Alcohol (C₁₈H₃₇OH) |

|---|---|---|---|

| Molecular Weight | 382.7 g/mol | 102.17 g/mol | 270.5 g/mol |

| Melting Point | 79–81°C | -44°C | 58–60°C |

| Solubility in Water | Insoluble | 5.9 g/L (20°C) | Insoluble |

| Applications | Lubricants | Solvents, flavors | Cosmetics, emulsifiers |

Key Findings :

- This property makes it suitable for non-polar industrial applications .

- Thermal Stability: Higher melting points in long-chain alcohols (e.g., hexacosan-1-ol vs. hexanol) correlate with increased van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.